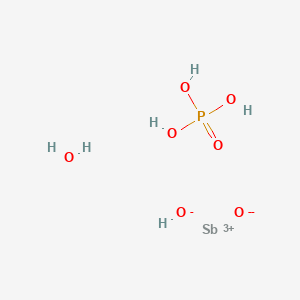
Antimony(V) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony(V) phosphate is a chemical compound that has been widely studied due to its unique properties and potential applications in various fields of science. This compound is a white crystalline solid that is commonly used in the synthesis of other chemicals and materials. In
作用機序
The mechanism of action of antimony(V) phosphate is not well understood, but it is believed to be related to its ability to form strong bonds with other chemicals and materials. This compound has been shown to have a high affinity for metals, such as copper, zinc, and lead, and can be used to remove these metals from aqueous solutions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
実験室実験の利点と制限
Antimony(V) phosphate has several advantages for lab experiments, including its high purity, low toxicity, and stability under a wide range of conditions. However, its limitations include its high cost and limited availability.
将来の方向性
There are several future directions for research on antimony(V) phosphate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in biomedicine, such as drug delivery and imaging. Additionally, further research is needed to understand the mechanism of action of this compound and its potential environmental impacts.
Conclusion:
This compound is a promising chemical compound that has potential applications in various fields of science. Its unique properties and low toxicity make it an attractive material for use in lab experiments and industrial applications. Further research is needed to fully understand its mechanism of action and potential applications in biomedicine and environmental science.
合成法
Antimony(V) phosphate can be synthesized through a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most common method for synthesizing this compound is precipitation, which involves mixing antimony(V) chloride with sodium phosphate in an aqueous solution. The resulting precipitate is then washed and dried to obtain pure this compound.
科学的研究の応用
Antimony(V) phosphate has been extensively studied for its potential applications in various fields of science. In materials science, this compound is used as a precursor for the synthesis of other materials, such as antimony-doped tin oxide nanoparticles and antimony-doped zinc oxide thin films. In environmental science, this compound is used as a catalyst for the degradation of organic pollutants in wastewater treatment.
特性
| 123402-86-8 | |
分子式 |
O20P5Sb3 |
分子量 |
270.78 g/mol |
IUPAC名 |
antimony(3+);oxygen(2-);phosphoric acid;hydroxide;hydrate |
InChI |
InChI=1S/H3O4P.2H2O.O.Sb/c1-5(2,3)4;;;;/h(H3,1,2,3,4);2*1H2;;/q;;;-2;+3/p-1 |
InChIキー |
KOGCFABIRWCGFE-UHFFFAOYSA-A |
SMILES |
O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |
正規SMILES |
O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |
同義語 |
antimony(V) phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


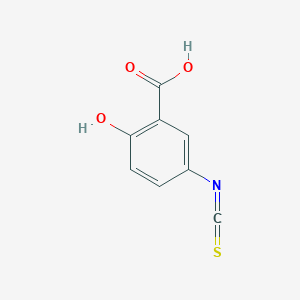

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)
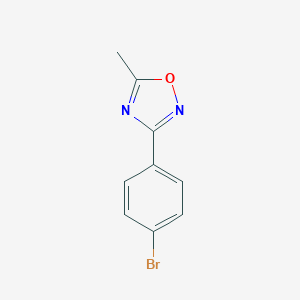
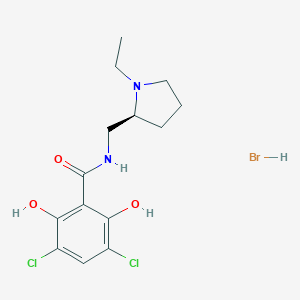
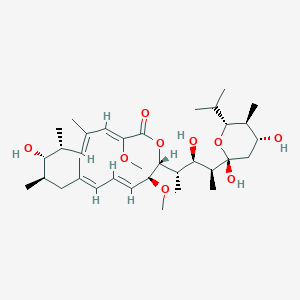

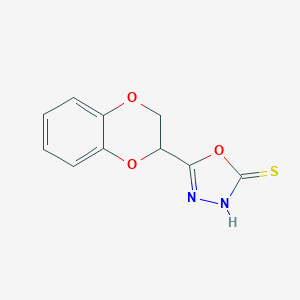
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)

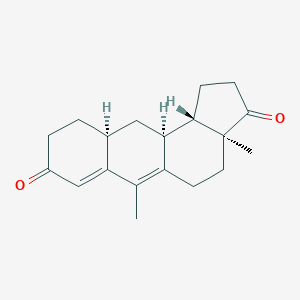

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
